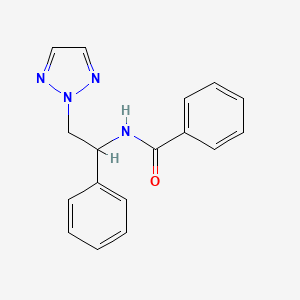

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: is a chemical compound that belongs to the class of 1,2,3-triazoles. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of the 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .

Mode of Action

It is known that 1,2,3-triazoles can mimic an e or a z amide bond , which could influence their interaction with target proteins. Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Compounds containing the 1,2,3-triazole core have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,3-triazoles have been found to have broad applications in drug discovery .

Action Environment

The efficiency of the synthesis of 1,2,3-triazoles has been found to strongly depend on spatial and electronic factors of the substituents on the alkyne .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves the reaction of benzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like triethylamine, and the reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted triazole derivatives.

Applications De Recherche Scientifique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.

Biological Research: It serves as a fluorescent probe for staining biological samples, particularly DNA and RNA.

Pharmaceutical Science: The compound is investigated for its potential therapeutic effects and interactions with biological targets.

Comparaison Avec Des Composés Similaires

- 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol

- 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine

- N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide

Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its stability and potential for interactions with biological targets, making it a valuable compound for various applications .

Activité Biologique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of triazole rings into various chemical structures has led to the development of numerous pharmaceutical agents .

2. Synthesis of this compound

The synthesis of this compound typically involves several steps:

Formation of the Triazole Ring:

This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, which is a common method for synthesizing triazoles .

Amide Bond Formation:

The triazole-containing intermediate is then coupled with an appropriate amine or carboxylic acid derivative to form the final amide product .

3.1 Antimicrobial Properties

Triazole derivatives have shown significant antimicrobial activity. For instance, studies indicate that compounds with a triazole moiety exhibit potent antibacterial effects against various strains of bacteria . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for bacterial growth.

3.2 Anticancer Activity

Research has demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The presence of the triazole ring enhances interactions with targets involved in cell cycle regulation and apoptosis . For example, certain derivatives have shown promising results in inhibiting specific kinases associated with cancer progression.

3.3 Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This includes inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines .

3.4 Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is noteworthy. It has been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's . The interaction between the triazole nitrogen atoms and the enzyme's active site is crucial for this inhibitory effect.

4. Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli | Antimicrobial |

| Study B (2021) | Showed inhibition of cancer cell lines with IC50 values < 10 μM | Anticancer |

| Study C (2022) | Reported anti-inflammatory effects in murine models | Anti-inflammatory |

| Study D (2023) | Found effective AChE inhibition with potential for Alzheimer's treatment | Neuroprotective |

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Its synthesis through established methods allows for further exploration and optimization in drug development. Ongoing research into its mechanisms of action and therapeutic applications may lead to significant advancements in treating various diseases.

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(15-9-5-2-6-10-15)20-16(13-21-18-11-12-19-21)14-7-3-1-4-8-14/h1-12,16H,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZRVHHNYIYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.